potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide
Overview
Description
Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide (KTFB) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and non-toxic solid that is soluble in water and many organic solvents. KTFB has been used in a variety of research applications, including as a catalyst, a reagent, and a buffer. In addition, it has been used to study the mechanism of action of enzymes and other biological molecules.
Scientific Research Applications
Synthesis and Structure
High-Yield Syntheses and Structure : Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide derivatives have been involved in high-yield syntheses, such as the preparation of sodium, potassium, and thallium hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borates. These compounds were characterized using various spectroscopic techniques, and the X-ray crystal structure of certain derivatives was determined, highlighting their potential in structural chemistry and materials science (Renn et al., 1995).
NMR Spectroscopic Study : The 1H and 13C NMR spectra of tris- and tetrakis-pyrazolylborates, including potassium trifluoro derivatives, have been studied, providing valuable information about the structure of these compounds in solution. This research is crucial for understanding the behavior of these compounds in various chemical environments (López et al., 1995).
Coordination Modes and Synthesis : The synthesis and solid-state structures of alkali metal tris(pyrazol-1-yl)borates, including potassium trifluoro derivatives, have been reported. These studies provide insights into the unusual coordination modes of these compounds, which are essential for developing new materials and catalysts (Bieller et al., 2006).
Applications in Chemistry
Influence of Nondonor Substituent : Research has explored how the nondonor substituent in tris(pyrazol-1-yl)borate complexes affects their properties. This knowledge is crucial for the design of new complexes with tailored properties for various applications in chemistry and material science (Vitze et al., 2016).
Structure in Solid State and Solution : Studies on bis-, tris-, and tetrakispyrazolylborates have improved our understanding of the properties of these compounds both in the solid state and in solution. This research is vital for the application of these compounds in various fields, including catalysis and materials science (López et al., 1990).
Electronic Structure Study : The electronic structures of potassium salts of hydrotris(pyrazol-1-yl)borates have been studied using gas-phase photoelectron spectroscopy and density functional theory. Such studies are important for understanding the electronic properties of these compounds, which can be leveraged in electronic materials and catalysis (Joshi et al., 2004).
Miscellaneous Applications
Synthesis of Ferrocene-Based Ligands : The synthesis of ferrocene-based bis(pyrazol-1-yl)borate ligands, including potassium salts, highlights the versatility of these compounds in synthesizing metal-organic frameworks and complexes for various applications (Ilkhechi et al., 2005).
Organotin(IV) Scorpionates : The study of organotin(IV) scorpionates, including potassium hydrotris(pyrazol-1-yl)borate, is important for developing new organotin compounds with potential applications in materials science and catalysis (Lange et al., 2016).
properties
IUPAC Name |
potassium;trifluoro(pyrazol-1-ylmethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF3N2.K/c6-5(7,8)4-10-3-1-2-9-10;/h1-3H,4H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRPUHABMIHGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1C=CC=N1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF3KN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide | |
CAS RN |
1445962-99-1 | |
Record name | potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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